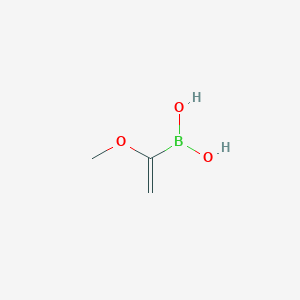![molecular formula C4H3F3N2O2 B11754551 [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol: is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and cost-efficiency are likely to be prioritized in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, CF3SO2Na, and various catalysts such as copper and platinum complexes . Reaction conditions often involve mild temperatures and environmentally friendly solvents.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the trifluoromethyl group or the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity of the compounds it is incorporated into, making it a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as their stability and bioavailability .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also feature a trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
1,2,4-Triazole-containing scaffolds: These compounds are known for their biological activity and are used in drug discovery.
Uniqueness
What sets [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol apart from similar compounds is its unique oxadiazole ring structure, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C4H3F3N2O2 |
|---|---|
Molecular Weight |
168.07 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)3-9-8-2(1-10)11-3/h10H,1H2 |
InChI Key |
GLNRPUYWKVFIQK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(O1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11754472.png)
![2-Tosyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B11754474.png)

![[(2,6-Difluorophenyl)methyl]boronic acid](/img/structure/B11754483.png)

![tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B11754498.png)



![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11754536.png)

![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)
![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)

